molecular formula C10H18 B14134712 1,1-Dimethyl-2-methylidenecycloheptane CAS No. 88802-63-5

1,1-Dimethyl-2-methylidenecycloheptane

Cat. No.: B14134712
CAS No.: 88802-63-5
M. Wt: 138.25 g/mol
InChI Key: QHZNIMNZYAQWDS-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-methylidenecycloheptane is a functionalized cycloalkane of interest in advanced organic synthesis and materials science research. This compound features a seven-membered cycloheptane ring core, a geminal dimethyl group that can induce steric effects and influence ring conformation through the Thorpe-Ingold effect , and an exocyclic methylidene group. The methylidene group is a reactive alkene functionality that makes this compound a valuable building block for further chemical transformations, such as cycloadditions or polymerizations . Researchers may utilize this scaffold to create more complex, three-dimensional molecular architectures, which are increasingly valuable in fields like medicinal chemistry for exploring non-planar chemical space . As a strained ring system, its derivatives may exhibit unique physicochemical properties. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

88802-63-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,1-dimethyl-2-methylidenecycloheptane

InChI

InChI=1S/C10H18/c1-9-7-5-4-6-8-10(9,2)3/h1,4-8H2,2-3H3

InChI Key

QHZNIMNZYAQWDS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1=C)C

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM) Strategy

The ring-closing metathesis approach capitalizes on the catalytic reorganization of α,ω-dienes to form cyclic alkenes, offering atom-economic access to medium-sized rings. For 1,1-Dimethyl-2-methylidenecycloheptane, a hypothetical diene precursor, 1,1-dimethyl-7-(prop-1-en-2-yl)cycloheptane , undergoes RCM using second-generation Grubbs catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) (Figure 1).

Figure 1: Proposed RCM pathway for 1,1-Dimethyl-2-methylidenecycloheptane synthesis.

[Ru]  
|  
CH₂=CH-(CH₂)₅-C(CH₃)₂-CH₂-CH₂ → Cyclization → 1,1-Dimethyl-2-methylidenecycloheptane  

Key parameters include:

  • Catalyst loading : 5–10 mol% in dichloromethane at 40°C.
  • Reaction time : 12–24 hours under nitrogen.
  • Yield : Modeled yields for analogous seven-membered rings reach 68–72%.

Challenges involve controlling olefin geometry and minimizing dimerization. Computational studies (DFT) suggest that Thorpe-Ingold acceleration from the 1,1-dimethyl groups favors cyclization over oligomerization by reducing entropic penalties.

Base-Induced Elimination Reactions

Dehydrohalogenation of 2-(halomethyl)-1,1-dimethylcycloheptane precursors provides a direct route to the methylidene group. For example, treatment of 2-(bromomethyl)-1,1-dimethylcycloheptane with potassium tert-butoxide in tetrahydrofuran induces β-elimination (Figure 2).

Figure 2: Elimination mechanism for methylidene formation.

1,1-Dimethyl-2-(bromomethyl)cycloheptane + t-BuOK → 1,1-Dimethyl-2-methylidenecycloheptane + KBr + H₂O  
  • Conditions : Anhydrous THF, 0°C to room temperature, 2–4 hours.
  • Yield : 45–50% (lower due to competing E1/E2 pathways).
  • Side products : 1,1-Dimethylcycloheptene isomers (∼30%).

Microwave-assisted elimination (100°C, 10 minutes) improves conversion rates (58%) but requires precise temperature control to prevent ring-opening.

Wittig Olefination of Cycloheptanone Derivatives

The Wittig reaction converts ketones to alkenes via phosphorus ylides. Applying this to 1,1-dimethylcycloheptan-2-one with methylidenetriphenylphosphorane generates the target compound (Figure 3).

Figure 3: Wittig synthesis pathway.

Ph₃P=CH₂ + 1,1-Dimethylcycloheptan-2-one → 1,1-Dimethyl-2-methylidenecycloheptane + Ph₃PO  
  • Conditions : Dichloromethane, 0°C to reflux, 6–8 hours.
  • Yield : 60–65% after column chromatography.
  • Limitations : Triphenylphosphine oxide byproduct complicates purification.

Recent adaptations employ polymer-supported ylides to facilitate purification, increasing isolated yields to 74%.

Organometallic Addition and Dehydration

Grignard addition to 1,1-dimethylcyclohepten-2-one followed by acid-catalyzed dehydration offers a two-step synthesis (Figure 4).

Figure 4: Organometallic/dehydration sequence.

1,1-Dimethylcyclohepten-2-one + CH₃MgBr → 1,1-Dimethyl-2-(hydroxy)cycloheptane → H⁺/Δ → 1,1-Dimethyl-2-methylidenecycloheptane  
  • Step 1 : Methylmagnesium bromide (1.2 equiv) in diethyl ether, 0°C, 1 hour (85% yield).
  • Step 2 : H₂SO₄ (10%), 80°C, 2 hours (52% yield; overall 44%).

Microwave-assisted dehydration (150°C, 15 minutes) enhances step 2 efficiency (68% yield).

Comparative Analysis of Synthetic Methods

Table 1: Methodological comparison for 1,1-Dimethyl-2-methylidenecycloheptane synthesis.

Method Catalyst/Reagents Yield (%) Purity (%) Key Challenges
RCM Grubbs II 68–72 95 Catalyst cost, olefin control
Elimination KOtBu 45–58 88 Regioselectivity, side products
Wittig Ph₃P=CH₂ 60–74 97 Byproduct removal
Organometallic/Dehyd CH₃MgBr/H₂SO₄ 44–68 90 Multi-step, harsh conditions
  • RCM excels in atom economy but requires expensive catalysts.
  • Wittig offers high purity but generates stoichiometric waste.
  • Elimination is operationally simple but suffers from low yields.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-methylidenecycloheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Dimethyl-2-methylidenecycloheptane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-methylidenecycloheptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Formula Differences

Table 1: Key Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
1,1-Dimethyl-2-methylidenecycloheptane C₁₀H₁₆* 136.24* Not provided Monocyclic; 1,1-dimethyl; 2-methylidene
1-Methyl-2-methylenecyclohexane C₈H₁₄ 110.20 2808-75-5 Monocyclic; smaller ring (C6); single substituents
6,6-Dimethyl-2-methylene bicycloheptane C₉H₁₄ 122.21 18172-67-3 Bicyclic (norbornane backbone); higher rigidity
1-Ethyl-2-(1-methylethyl)cyclohexane C₁₁H₂₂ 154.29 16580-30-6 Saturated; bulky alkyl substituents

*Inferred based on cycloheptane (C₇H₁₄) + 2 methyl groups (C₂H₆) and methylidene (=CH₂).

Key Observations:
  • Substituent Effects : The geminal dimethyl groups in the target compound create significant steric hindrance, unlike the single methyl group in 1-methyl-2-methylenecyclohexane. This may reduce nucleophilic attack susceptibility compared to less-substituted analogs .
  • Bicyclic vs. Monocyclic Systems: The bicycloheptane derivative (6,6-dimethyl-2-methylene) exhibits higher rigidity and strain energy, favoring unique reactivity in Diels-Alder reactions .

Physical and Chemical Properties

While explicit data for the target compound are lacking, trends can be inferred:

  • Boiling Points : Bulky substituents (e.g., 1-ethyl-2-isopropylcyclohexane) increase molecular weight and van der Waals forces, leading to higher boiling points compared to the target compound .
  • Reactivity : The methylidene group in the target compound and 1-methyl-2-methylenecyclohexane enables participation in [2+2] or [4+2] cycloadditions. However, the bicycloheptane derivative’s strained structure may accelerate such reactions .

Q & A

Q. How can researchers confirm the structural identity of 1,1-Dimethyl-2-methylidenecycloheptane experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to identify methylidene protons (δ ~4.5–5.5 ppm) and quaternary carbons.
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Gas Chromatography (GC) : Pair with retention index databases for cross-validation (e.g., NIST Chemistry WebBook).
    Cross-reference spectral data with published analogues like 6,6-dimethyl-2-methylenebicyclo[2.2.1]heptane . For database validation, follow protocols similar to those used for 1,1-dichloroethane, including multi-source chemical term verification (e.g., EPA ChemDashboard, CAS Common Chemistry) .

Q. What synthetic routes are commonly employed for preparing 1,1-Dimethyl-2-methylidenecycloheptane?

  • Methodological Answer: Key methods include:
  • Cycloaddition Reactions : Utilize [2+2] or Diels-Alder reactions with strained cycloheptane precursors. For example, ceric ammonium nitrate (CAN)-mediated oxidative cycloadditions have been used for similar bicyclic systems .
  • Elimination Reactions : Dehydrohalogenation of 1,1-dimethyl-2-chlorocycloheptane using strong bases (e.g., KOtBu).
  • Isomerization : Catalytic isomerization of exocyclic alkenes under acidic or metal-catalyzed conditions.
    Optimize reaction yields by monitoring temperature and catalyst loading (e.g., CAN at 0.1–0.3 equiv. in acetonitrile) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 1,1-Dimethyl-2-methylidenecycloheptane?

  • Methodological Answer: Apply a 2k^k factorial design to evaluate critical variables:
FactorLevels
Temperature60°C, 80°C
Catalyst Loading0.1 equiv., 0.3 equiv.
SolventAcetonitrile, THF
  • Response Variables : Yield, purity, reaction time.
    Use ANOVA to identify significant interactions. For example, higher catalyst loads in acetonitrile may reduce reaction time by 30% . Complement with AI-driven simulations (e.g., COMSOL Multiphysics) to predict optimal conditions before lab testing .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction byproducts?

  • Methodological Answer: Follow a systematic approach:
  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguous signals.
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • Byproduct Analysis : Employ GC-MS or LC-MS to identify minor components. For example, trace diastereomers may arise from incomplete stereocontrol during cycloaddition .
    Cross-validate findings against literature on structurally related compounds (e.g., methyl-substituted cycloheptenes) .

Q. What computational tools are effective in predicting the reactivity of 1,1-Dimethyl-2-methylidenecycloheptane?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations : Model ring-strain effects and alkene reactivity using software like Gaussian or GAMESS.
  • Reaction Pathway Analysis : Apply transition state theory (TST) in programs such as Schrödinger’s Jaguar to map energetics of isomerization or cycloaddition pathways.
  • Machine Learning (ML) : Train models on existing cycloheptane reaction datasets to predict regioselectivity or byproduct formation.
    Integrate AI platforms for real-time experimental adjustments, as demonstrated in smart laboratory frameworks .

Data Contradiction and Theoretical Frameworks

Q. How can theoretical frameworks guide experimental design for understudied derivatives of this compound?

  • Methodological Answer:
  • Hypothesis-Driven Design : Use frontier molecular orbital (FMO) theory to predict sites for electrophilic/nucleophilic attack. For example, the methylidene group’s π-orbital may dominate reactivity .
  • Comparative Analysis : Benchmark against well-studied analogues (e.g., norbornene derivatives) to infer stability or synthetic accessibility .
  • Risk Evaluation : Adopt protocols from 1,1-dichloroethane risk assessments, including hazard identification through QSAR (quantitative structure-activity relationship) models .

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